

# Review of existing literature on GSK1790627

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## Compound of Interest

Compound Name: GSK1790627

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An In-depth Technical Review of Dostarlimab (GSK4057190)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

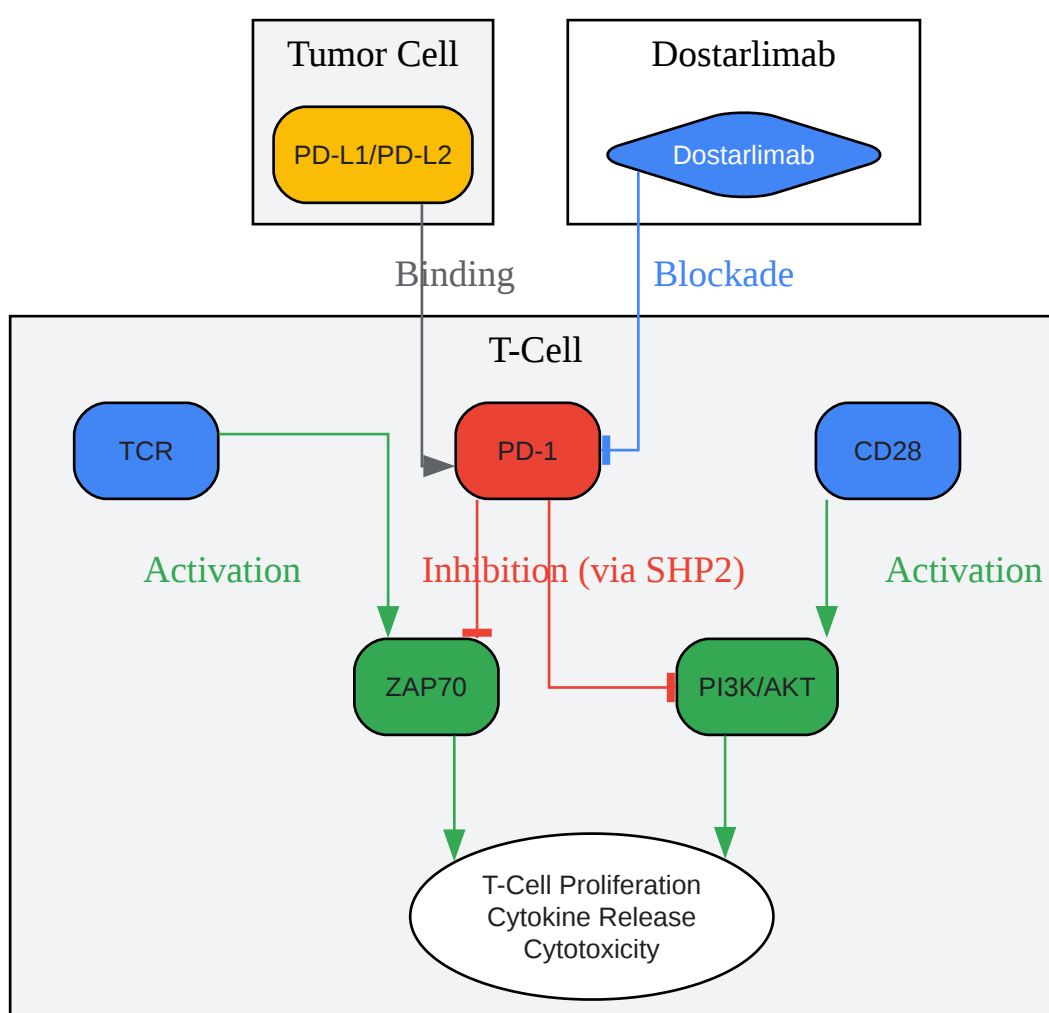
Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that functions as a programmed death receptor-1 (PD-1) blocking agent.<sup>[1][2]</sup> Developed by GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient (dMMR) endometrial and rectal cancers.<sup>[3][4]</sup> This technical guide provides a comprehensive review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical trial data, and experimental methodologies.

## Mechanism of Action

Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1 and PD-L2.<sup>[2][5]</sup> Under normal physiological conditions, the PD-1 pathway serves as an immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an immune response. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 and/or PD-L2.<sup>[5][6]</sup> By blocking the PD-1/PD-L1/L2 interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated antitumor activity.<sup>[2][6]</sup>

## Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's antitumor potential.



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Dostarlimab's blockade of the PD-1 signaling pathway.

## Clinical Efficacy: Quantitative Data

Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY studies providing substantial evidence of its efficacy.

**Table 1: Efficacy of Dostarlimab in the GARNET Study (dMMR Endometrial Cancer Cohort)**

Endpoint	Result	95% Confidence Interval
Objective Response Rate (ORR)	45.5%	37.1 - 54.0%
Complete Response (CR)	16.1%	-
Partial Response (PR)	29.4%	-
Disease Control Rate (DCR)	55.7%	45.7 - 65.1%
Median Duration of Response (DoR)	Not Reached	-

Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[\[7\]](#)

**Table 2: Efficacy of Dostarlimab in a Phase II Study (dMMR Locally Advanced Rectal Cancer)**

Endpoint	Result	95% Confidence Interval
Clinical Complete Response (cCR)	100% (in 42 patients)	-
Sustained cCR (median follow-up 26.3 months)	Observed in the first 24 patients	12.4 - 50.5 months

Data from a phase II study in patients with dMMR locally advanced rectal cancer who completed treatment with dostarlimab.[\[4\]](#)

**Table 3: Efficacy of Dostarlimab + Chemotherapy in the RUBY Phase III Trial (dMMR/MSI-H Primary Advanced or Recurrent Endometrial Cancer)**

Endpoint	Hazard Ratio (HR)	95% Confidence Interval
Progression-Free Survival (PFS)	0.28	0.16 - 0.50

Data from the RUBY Phase III trial, showing a 72% reduction in the risk of disease progression or death in the dMMR/MSI-H population.[\[8\]](#)

## Experimental Protocols

### GARNET Study (NCT02715284)

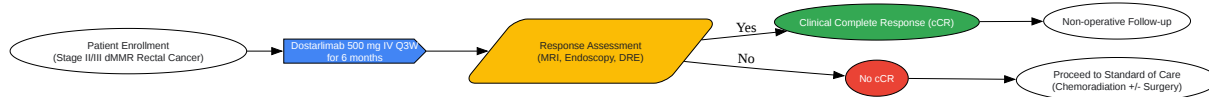
The GARNET study is a phase I, single-arm, open-label study evaluating the safety and efficacy of dostarlimab in patients with advanced solid tumors.[\[3\]](#)

- Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had progressed on or after a platinum-containing regimen.[\[3\]](#)
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles, followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[\[3\]](#)
- Efficacy Assessment: Tumor response was assessed by blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[\[7\]](#)
- Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[\[9\]](#)

### Phase II Study in dMMR Locally Advanced Rectal Cancer (NCT04165772)

This is a phase II, single-arm study investigating neoadjuvant dostarlimab in patients with locally advanced dMMR rectal cancer.[\[10\]](#)

- Patient Population: Patients with newly diagnosed clinical stage II and III dMMR rectal cancer.[11]
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]
- Efficacy Assessment: Clinical complete response was evaluated through a combination of magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]
- Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]



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